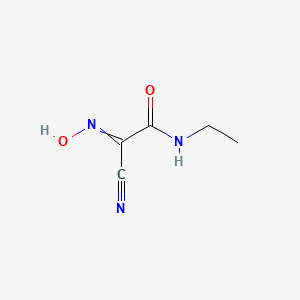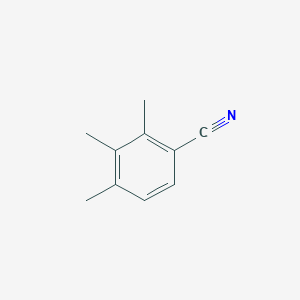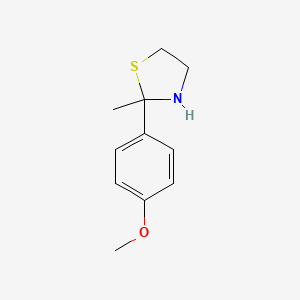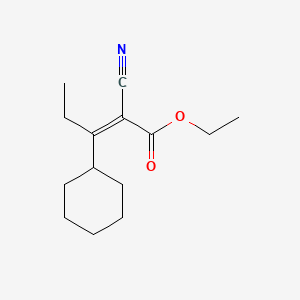
Ethyl 1-cyclohexylpropylidene cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-cyclohexylpropylidene cyanoacetate is an organic compound that features a cyano group, an ester group, and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyclohexylpropylidene cyanoacetate typically involves the reaction of ethyl cyanoacetate with cyclohexylpropylidene derivatives under controlled conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the reaction, allowing for the production of large quantities of the compound with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-cyclohexylpropylidene cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various esters, amides, and thioesters.
Applications De Recherche Scientifique
Ethyl 1-cyclohexylpropylidene cyanoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of bioactive molecules and as a precursor for enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of ethyl 1-cyclohexylpropylidene cyanoacetate involves its reactivity at the cyano and ester functional groups. The cyano group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Ethyl 1-cyclohexylpropylidene cyanoacetate can be compared with other cyanoacetate derivatives such as:
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Ethyl 2-cyano-3-phenylpropanoate
Uniqueness: The presence of the cyclohexyl ring in this compound imparts unique steric and electronic properties, making it distinct from other cyanoacetate derivatives. This structural feature can influence the compound’s reactivity and its interactions with biological targets, potentially leading to novel applications in various fields.
Propriétés
Numéro CAS |
73806-37-8 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-cyclohexylpent-2-enoate |
InChI |
InChI=1S/C14H21NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h11H,3-9H2,1-2H3/b13-12- |
Clé InChI |
MYNXVNNFXVBDLI-SEYXRHQNSA-N |
SMILES isomérique |
CC/C(=C(\C#N)/C(=O)OCC)/C1CCCCC1 |
SMILES canonique |
CCC(=C(C#N)C(=O)OCC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


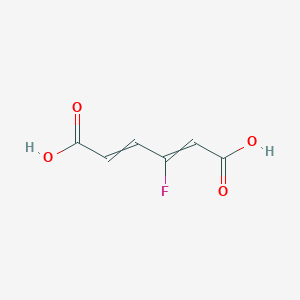
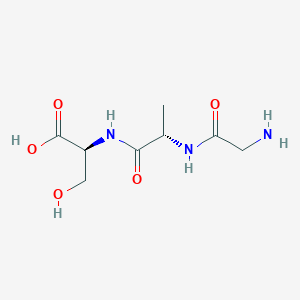


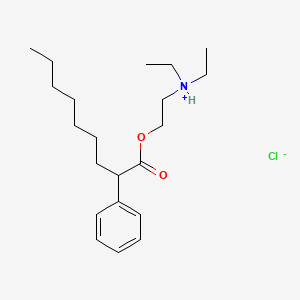
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
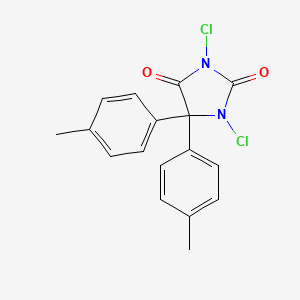
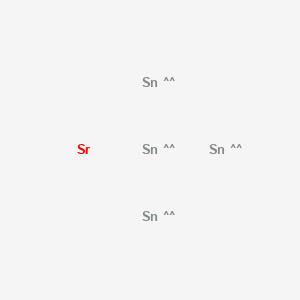
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
